

# Commercial Availability and Technical Guide for VH032-amide-alkylC6-acid in Research

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## Compound of Interest

Compound Name: *VH 032 amide-alkylC6-acid*

Cat. No.: *B15601715*

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For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of VH032-amide-alkylC6-acid for Proteolysis Targeting Chimera (PROTAC) Development.

VH032-amide-alkylC6-acid is a crucial building block in the rapidly advancing field of targeted protein degradation. As a functionalized von Hippel-Lindau (VHL) E3 ligase ligand, it serves as a cornerstone for the synthesis of PROTACs, which are heterobifunctional molecules designed to selectively eliminate disease-causing proteins. This technical guide provides an in-depth overview of its commercial availability, key technical data, and detailed experimental considerations for its application in research and drug development.

## Commercial Availability

VH032-amide-alkylC6-acid is readily available for research purposes from several reputable chemical suppliers. Researchers can procure this compound from vendors such as Tocris Bioscience, MedChemExpress, and R&D Systems.<sup>[1][2]</sup> It is typically supplied as a solid with purity levels of  $\geq 95\%$  as determined by High-Performance Liquid Chromatography (HPLC).<sup>[1]</sup>

## Technical Data Summary

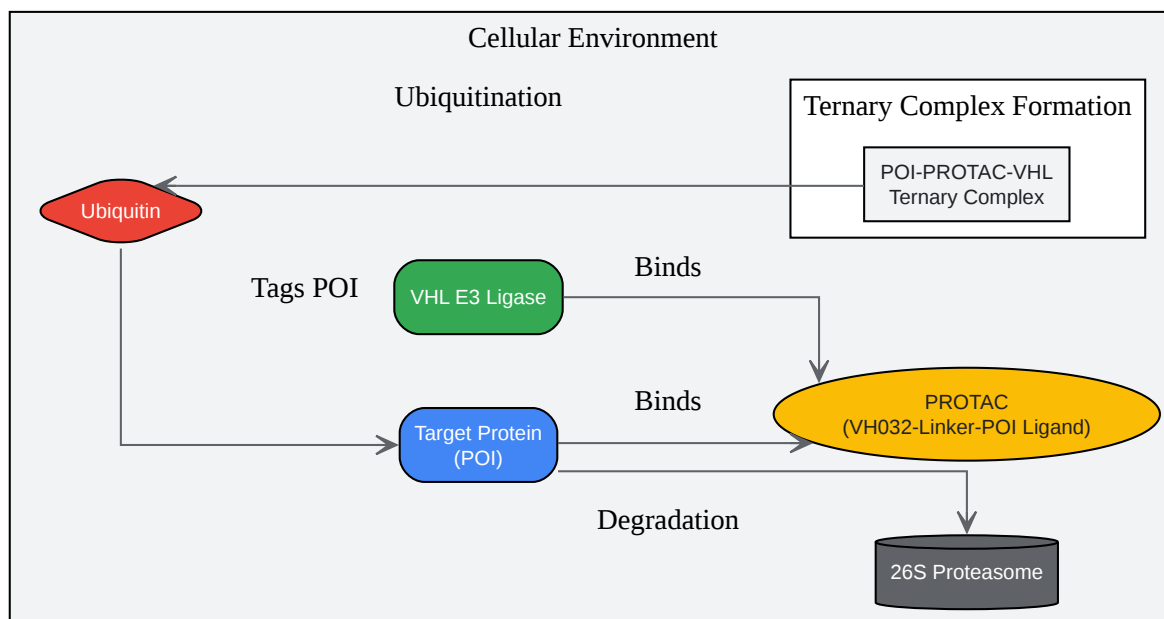
For ease of comparison, the key technical specifications for VH032-amide-alkylC6-acid are summarized in the table below. This information is critical for experimental planning, including reaction stoichiometry and solution preparation.

Property	Value	Reference
Molecular Weight	586.75 g/mol	[1]
Molecular Formula	C30H42N4O6S	[1]
Purity	≥95% (HPLC)	[1]
CAS Number	2172819-75-7	[1]
Storage	Store at -20°C	[1]
Appearance	Solid	
Solubility	Soluble in suitable organic solvents	[1]

## Mechanism of Action: The Role of VH032 in PROTACs

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. VH032-amide-alkylC6-acid serves as the E3 ligase-recruiting ligand, specifically engaging the VHL E3 ligase.

The process begins with the formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, effectively removing it from the cell. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.



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**Figure 1:** PROTAC Mechanism of Action with VH032.

## Experimental Protocols

The synthesis of a PROTAC using VH032-amide-alkylC6-acid typically involves the formation of an amide bond between the terminal carboxylic acid of the VH032 moiety and a primary or secondary amine on the linker of the target protein ligand. Below is a general yet detailed protocol for this key conjugation step.

Materials:

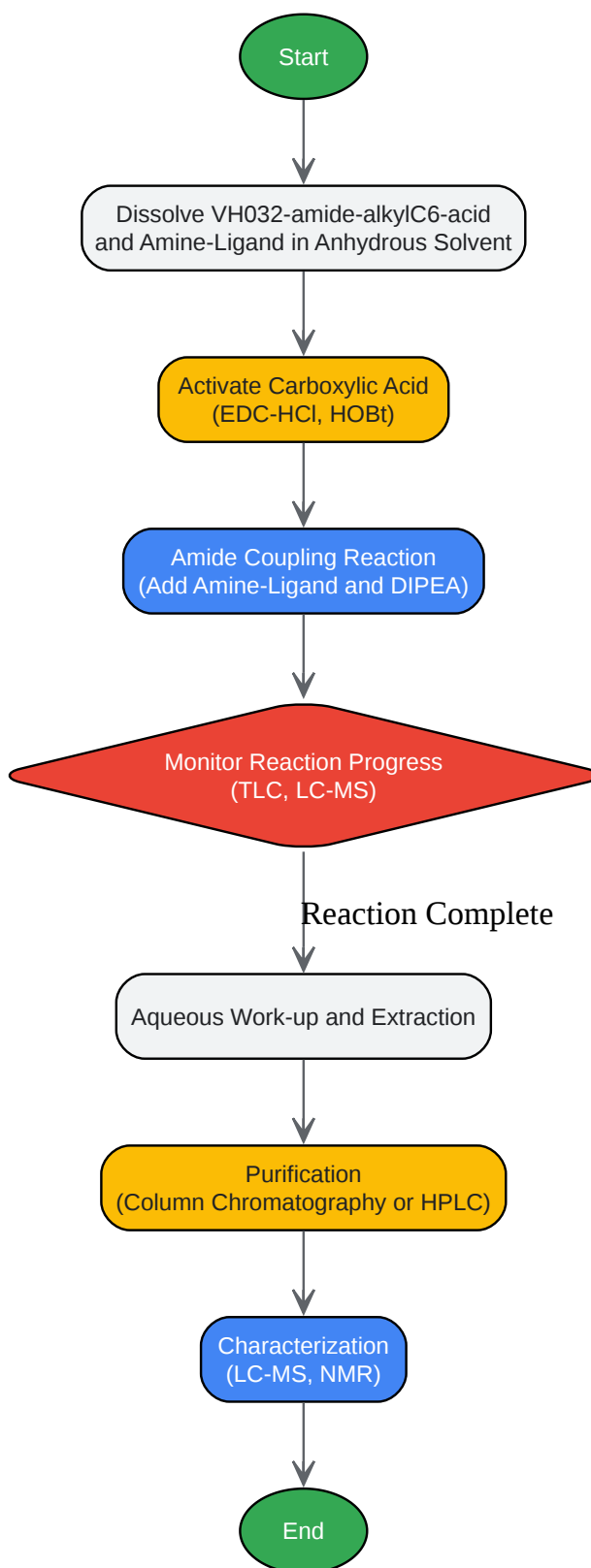
- VH032-amide-alkylC6-acid
- Amine-functionalized target protein ligand
- Coupling agents: e.g., N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC-HCl), 1-Hydroxybenzotriazole (HOBt)

- Base: e.g., N,N-Diisopropylethylamine (DIPEA)
- Anhydrous solvent: e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
- Reaction vessel (e.g., round-bottom flask)
- Stirring apparatus
- Inert atmosphere (e.g., nitrogen or argon)
- Purification system (e.g., HPLC or column chromatography)
- Analytical instruments for characterization (e.g., LC-MS, NMR)

#### Procedure:

- Preparation:
  - Ensure all glassware is dry and the reaction is set up under an inert atmosphere to prevent moisture contamination.
  - Dissolve VH032-amide-alkylC6-acid (1 equivalent) in the chosen anhydrous solvent (e.g., DMF).
  - In a separate vessel, dissolve the amine-functionalized target protein ligand (1-1.2 equivalents) in the same anhydrous solvent.
- Activation of Carboxylic Acid:
  - To the solution of VH032-amide-alkylC6-acid, add the coupling agents. A common combination is EDC-HCl (1.5 equivalents) and HOBt (1.5 equivalents).
  - Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester intermediate.
- Amide Coupling Reaction:

- Slowly add the solution of the amine-functionalized target protein ligand to the activated VH032-amide-alkylC6-acid mixture.
- Add the base, DIPEA (2-3 equivalents), to the reaction mixture. The base scavenges the HCl produced during the reaction.
- Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up and Purification:
  - Once the reaction is complete, quench the reaction by adding water.
  - Extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM).
  - Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO<sub>3</sub> solution), and brine.
  - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product using flash column chromatography or preparative HPLC to obtain the final PROTAC molecule.
- Characterization:
  - Confirm the identity and purity of the synthesized PROTAC using analytical techniques such as LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.



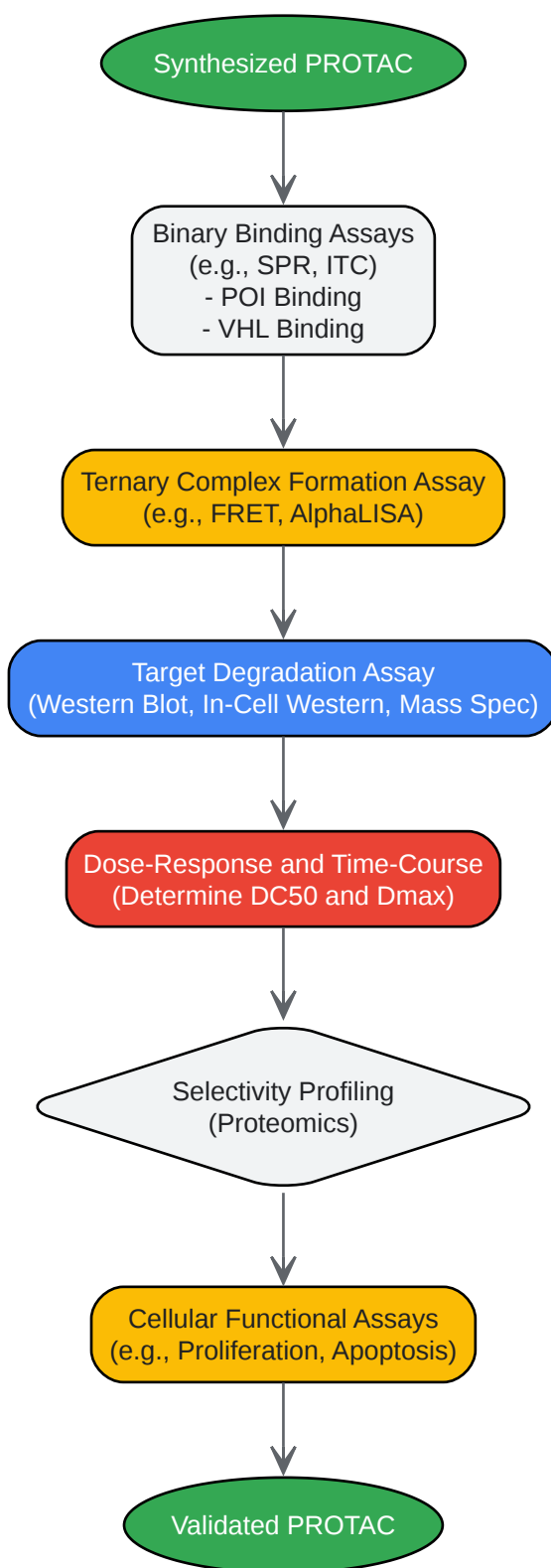
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**Figure 2:** General PROTAC Synthesis Workflow.

# Experimental Workflow for PROTAC

## Characterization

Once the PROTAC is synthesized and purified, a series of experiments are necessary to characterize its biological activity.



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**Figure 3:** Experimental Workflow for PROTAC Characterization.



This comprehensive guide provides researchers with the essential information needed to effectively utilize VH032-amide-alkylC6-acid in their PROTAC development programs. By understanding its commercial availability, technical specifications, and the detailed experimental considerations, scientists can accelerate their research towards the development of novel therapeutics based on targeted protein degradation.

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## References

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